N'-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Overview
Description
N'-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated at the 4-position using bromine in the presence of a suitable catalyst.
Methylation: The 5-position of the indole is methylated using a methylating agent such as methyl iodide.
Oxidation: The indole is oxidized to form the 2-oxo derivative.
Hydrazide Formation: Finally, the hydrazide moiety is introduced by reacting the oxo-indole with phenoxyacetohydrazide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N'-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indole core.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects such as inhibition or activation of certain pathways.
Comparison with Similar Compounds
Indole-3-carboxamide: Another indole derivative with similar biological activities.
Bromophenol: A compound with a bromine atom and phenol group, used in various applications.
Methylindole: An indole derivative with a methyl group, known for its biological activities.
Uniqueness: N'-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide stands out due to its specific combination of functional groups, which contribute to its unique biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-7-8-12-14(15(10)18)16(17(23)19-12)21-20-13(22)9-24-11-5-3-2-4-6-11/h2-8,19,23H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCRNHQBRHGOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)COC3=CC=CC=C3)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416734 | |
Record name | STK054641 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-83-5 | |
Record name | STK054641 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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